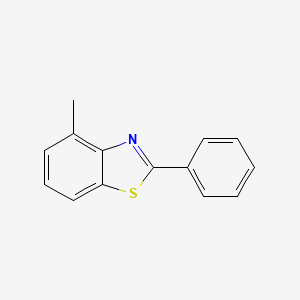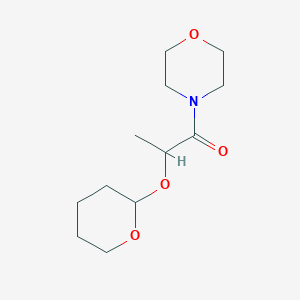![molecular formula C8H6N2OS B8717921 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde
概要
説明
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a formyl group at the 5-position and a methyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 2-methylpyridine with thiourea in the presence of a brominating agent such as lithium bromide and bromine in acetic acid. This reaction results in the formation of the thiazole ring, followed by formylation at the 5-position using formic acid or a formylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
- Oxidation of the formyl group yields 5-carboxy-2-methylthiazolo[5,4-b]pyridine.
- Reduction of the formyl group yields 5-hydroxymethyl-2-methylthiazolo[5,4-b]pyridine.
- Halogenation of the methyl group yields 2-bromo-5-formylthiazolo[5,4-b]pyridine .
科学的研究の応用
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and tumor pathways, such as cyclooxygenase and histamine receptors.
Pathways Involved: It modulates the activity of these targets, leading to reduced inflammation and inhibition of tumor cell proliferation.
類似化合物との比較
- 5-Methoxythiazolo[5,4-b]pyridine
- 2-Methylthiazolo[4,5-b]pyrazine
- Thiazolo[4,5-b]pyridine derivatives with various substituents
Comparison:
Uniqueness: 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde is unique due to the presence of both a formyl and a methyl group, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C8H6N2OS |
|---|---|
分子量 |
178.21 g/mol |
IUPAC名 |
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c1-5-9-7-3-2-6(4-11)10-8(7)12-5/h2-4H,1H3 |
InChIキー |
KPGNZGVZKLSJES-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)N=C(C=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)





![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)





![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)
